molecular formula C19H19Br2FN2O B2978663 1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106749-59-0

1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2978663
CAS No.: 1106749-59-0
M. Wt: 470.18
InChI Key: MZGKQDZDTNDHRK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a halogenated imidazo-pyridinium salt characterized by a bicyclic core with hydroxyl, bromophenyl, and fluorophenyl substituents. Its synthesis likely involves nucleophilic substitution reactions between substituted imidazole precursors and aryl halides, followed by bromide counterion incorporation . Structural elucidation would employ techniques such as $^1$H/$^13$C NMR, mass spectrometry, and X-ray crystallography, as seen in analogous compounds . The bromophenyl and fluorophenyl groups contribute to its electronic and steric profile, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFN2O.BrH/c20-15-6-10-17(11-7-15)22-13-19(24,14-4-8-16(21)9-5-14)23-12-2-1-3-18(22)23;/h4-11,24H,1-3,12-13H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGKQDZDTNDHRK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2=C(C1)N(CC2(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Br2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors under specific reaction conditions. For instance, the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been reported for the functionalization of imidazo[1,2-a]pyridines . Industrial production methods may involve multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using metal-free oxidation strategies.

    Reduction: Reduction reactions can be performed under specific conditions to modify the compound’s structure.

    Substitution: The presence of bromine and fluorine atoms allows for substitution reactions, where these atoms can be replaced with other functional groups.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound differs from analogs primarily in the substitution pattern on the aromatic rings. Key comparisons include:

Compound Name R₁ (Position 1) R₂ (Position 3) Counterion Synthesis Method Key Properties/Interactions
Target Compound 4-Bromophenyl 4-Fluorophenyl Bromide Nucleophilic substitution, cyclization Halogen bonding, anion-π interactions
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-... bromide 4-Chlorophenyl 4-Fluorophenyl Bromide Similar to target Enhanced polarity vs. bromophenyl
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-... bromide 4-Methoxyphenyl 4-Fluorophenyl Bromide Methoxy incorporation via alkylation Hydrogen bonding (O–H⋯Br)
1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromide Tetrafluorophenyl Benzyl Bromide Sequential nucleophilic attacks π–π stacking, halogen bonding

Substituent Impact:

  • Bromophenyl (Target): The bromine atom’s large size and polarizability enhance halogen bonding and anion-π interactions with the bromide counterion, influencing crystal packing .
  • Chlorophenyl : Smaller and less polarizable than bromine, leading to weaker halogen bonding but higher solubility in polar solvents.

Physicochemical and Crystallographic Properties

  • Melting Points: Halogenated derivatives (e.g., bromophenyl) typically exhibit higher melting points due to stronger intermolecular forces .
  • Hydrogen Bonding: The hydroxyl group in the target compound participates in O–H⋯Br interactions, similar to methoxy analogs .
  • Crystal Packing: Bromide anions in halogen-rich analogs form infinite stacks with polyfluoroaryl rings, a feature observed in related structures .

Biological Activity

1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features impart specific interactions with biological targets, making it a subject of various research studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H19BrFN2OC_{19}H_{19}BrFN_2O with a molecular weight of 484.21 g/mol. Its structure includes a hexahydroimidazo framework that contributes to its biological activity. The presence of bromine and fluorine substituents enhances its reactivity and interaction with biological molecules.

Property Value
Chemical FormulaC19H19BrFN2OC_{19}H_{19}BrFN_2O
Molecular Weight484.21 g/mol
IUPAC Name1-(4-bromophenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol; bromide
CAS Number1106749-59-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways. Research suggests that the compound can bind to target proteins involved in critical cellular processes such as signal transduction and metabolic regulation.

Enzyme Inhibition

Studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant enzyme inhibition properties. The compound's specific interactions may inhibit enzymes related to cancer progression or neurodegenerative diseases.

Case Studies

  • Anticancer Activity : A study demonstrated that imidazo[1,2-a]pyridine derivatives could inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways. This suggests that our compound may share similar anticancer properties.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related compounds against oxidative stress-induced neuronal damage. This indicates possible therapeutic applications for neurodegenerative disorders.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of imidazo[1,2-a]pyridine derivatives:

  • In vitro Studies : Various assays have shown that these compounds can effectively inhibit key enzymes involved in disease pathways.
  • Structure-Activity Relationship (SAR) : Research has identified that modifications in the substituents on the imidazo ring significantly affect the biological activity and potency of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.